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Compound of Interest

Ethanol, 2-[methyl(4-
Compound Name:

methylphenyl)amino]-
CAS No.: 2842-44-6
Cat. No.: B1585560

Get Quote

Executive Technical Summary

Compound Name: 2-[methyl(4-methylphenyl)amino]ethanol Common Abbreviations: MHPT, N-
Methyl-N-(2-hydroxyethyl)-p-toluidine CAS Registry Number: 2842-44-6 Molecular Formula:

Molecular Weight: 165.23 g/mol [1][2][3]

Core Application: This compound functions primarily as an amine accelerator (co-initiator) in
Type Il photo-initiating systems. In dental composites and orthopedic cements, it acts as an
electron donor, reacting with excited-state photosensitizers (e.g., Camphorquinone) to generate
free radicals that drive the polymerization of methacrylate resins. Its mono-hydroxyethyl moiety
balances reactivity with solubility, reducing the leaching potential compared to simpler anilines.

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1585560#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/76094
https://www.bocsci.com/product/n-methyl-n-hydroxyethyl-p-cas-2842-44-6-196389.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2158428.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Precise physical constants are prerequisite for developing purification protocols and solubility

parameters in resin formulations.

Property

Value

Conditions |/ Note

Physical State

Viscous Liquid / Low-melting
Solid

Ambient Temperature

Boiling Point 152-154 °C @ 10 Torr (Reduced Pressure)
Density glems Predicted @ 20 °C
Refractive Index (

1.567 Standard Reference

)

pKa (Calculated)

~5.2 (Amine), ~14.7 (Alcohol)

Amine basicity is critical for

proton transfer mechanisms.[1]

[4]

Solubility

Soluble in organic solvents
(DCM, THF, Ethanol)

Limited water solubility; highly
compatible with methacrylate

monomers.

Spectroscopic Characterization

The following data sets provide a self-validating identity profile. Assignments are based on

high-resolution instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural verification and impurity profiling (e.g., distinguishing

mono-hydroxyethyl from bis-hydroxyethyl impurities).

H NMR Data (500 MHz, CDCI
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Chemical
Shift (

» Ppm)

Multiplicity

Integration

Coupling (

» Hz)

Assignment

Structural
Context

7.08

Doublet (d)

2H

8.4

Ar-H (meta)

Aromatic ring
protons
adjacent to
methyl group.
[31[5]

6.78

Doublet (d)

2H

8.4

Ar-H (ortho)

Aromatic ring
protons
adjacent to
Nitrogen
(shielded by

resonance).

3.80

Triplet (t)

2H

5.6

Methylene
group
adjacent to
oxygen
(deshielded).

3.43

Triplet (t)

2H

5.4

Methylene
group
adjacent to

nitrogen.

2.93

Singlet (s)

3H

N-Methyl
group
(diagnostic

singlet).

2.28

Singlet (s)

3H

Tolyl methyl
group.[3]

2.01

Broad Singlet

Hydroxyl
proton (shift

varies with
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concentration
/H-bonding).

C NMR Data (125 MHz, CDCI

)
Chemical Shift (
Carbon Type Assignment

» Ppm)

148.3 Quaternary C Aromatic C-N (Ipso)

129.8 Methine CH Aromatic C (Meta)
Aromatic C-CH

127.1 Quaternary C
(Para)

114.0 Methine CH Aromatic C (Ortho)

60.1 Methylene CH

56.2 Methylene CH

391 Methyl CH

20.4 Methyl CH

Infrared Spectroscopy (FT-IR)

FT-IR is utilized for rapid quality control (QC) to monitor the presence of water or degradation

products.

e ~3300-3500 cm

(Broad): O-H stretching vibration (Intermolecular H-bonding).

e 2800-3000 cm
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: C-H stretching (Aliphatic and Aromatic).

e ~1615cm

& ~1520 cm
: Aromatic C=C ring skeletal vibrations.

e ~1350 cm

: C-N stretching (Aromatic amine).

e ~800-820 cm

: C-H out-of-plane bending (Para-substituted benzene ring diagnostic).

UV-Vis Spectroscopy & Photochemistry

While MHPT absorbs in the UV region, its utility lies in its interaction with visible-light
photosensitizers.

e Absorption Maxima (

): Typically ~250 nm and ~300 nm (characteristic of N-alkyl anilines).

e Functional Role: MHPT does not absorb the curing light (usually Blue LED, 450-470 nm).
Instead, it acts as a reductive quencher for the excited triplet state of Camphorquinone (CQ).

Experimental Workflows
Protocol 4.1: Structural Validation via NMR

Objective: Confirm identity and calculate molar purity.
o Sampling: Weigh 10-15 mg of MHPT into a clean vial.
o Solvation: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS as an internal standard.

e Acquisition:
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o Set probe temperature to 298 K.
o Acquire

H spectrum with a minimum of 16 scans and a relaxation delay (
) of 5 seconds to ensure accurate integration of the aromatic protons.

e Analysis: Integrate the singlet at

2.93 ppm (N-Me) and normalize to 3. Compare the integration of the aromatic doublets
(expected 2:2). Deviations indicate impurities like N,N-dimethyl-p-toluidine.[6]

Protocol 4.2: Photo-Initiation Efficiency Test

Objective: Verify the activity of MHPT in a model resin system.

Resin Prep: Mix TEGDMA/BIis-GMA (50/50 wt%) with 0.2 wt% Camphorquinone (CQ).

Activation: Add 0.8 wt% MHPT to the mixture. Sonicate in the dark for 10 mins.

Curing: Irradiate a 1mm sample with a dental LED (468 nm, 1000 mW/cmg2).

Validation: The mixture should gel within 10-20 seconds. Lack of gelation indicates
degradation of the amine (oxidation).

Mechanism & Visualization

The following diagram illustrates the critical electron transfer pathway where MHPT activates
the polymerization process.

Camphorquinone Absorption Excited Triplet
(Ground State) (CQ» W‘

Exciplex

. MHPT [CQ---Amine]*
(Amine Donor)
Blue Light

(468 nm)

____________

e- Transfer &
H+ Transfer

Aminoalkyl Radical Initiation

(Initiator)
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Click to download full resolution via product page

Figure 1: Mechanism of amine-mediated photo-initiation. MHPT donates an electron and a
proton to the excited photosensitizer, generating the reactive radical species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Hydroxyethyl methyltolylamine | CLOH15NO | CID 76094 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. bocsci.com [bocsci.com]

3. N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE | 2842-44-6 [chemicalbook.com]

4. N,N-Bis(2-hydroxyethyl)-p-toluidine | CL1H17NO2 | CID 76497 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE CAS#: 2842-44-6
[m.chemicalbook.com]

6. N-Methyl-N-Hydroxyethyl-P-Toluidine | CAS 2842-44-6 | MHPT- Nexal Inc [nexalinc.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 2-[methyl(4-methylphenyl)amino]ethanol]. BenchChem, [2026]. [Online

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1585560/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-characterization-of-2-methyl-4-methylphenyl-amino-ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/76094
https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxyethyl-methyltolylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_-p-toluidine
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_-p-toluidine
https://www.benchchem.com/product/b1585560?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/76094
https://pubchem.ncbi.nlm.nih.gov/compound/76094
https://www.bocsci.com/product/n-methyl-n-hydroxyethyl-p-cas-2842-44-6-196389.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2158428.htm
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_-p-toluidine
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Bis_2-hydroxyethyl_-p-toluidine
https://m.chemicalbook.com/ProductChemicalPropertiesCB2158428_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2158428_EN.htm
https://www.nexalinc.com/n-methyl-n-hydroxyethyl-p-toluidine.html
https://www.benchchem.com/product/b1585560/docs#technical-guide-spectroscopic-data-characterization-of-2-methyl-4-methylphenyl-amino-ethanol
https://www.benchchem.com/product/b1585560/docs#technical-guide-spectroscopic-data-characterization-of-2-methyl-4-methylphenyl-amino-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PDF]. Available at: [https://www.benchchem.com/product/b1585560/docs#technical-guide-
spectroscopic-data-characterization-of-2-methyl-4-methylphenyl-amino-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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